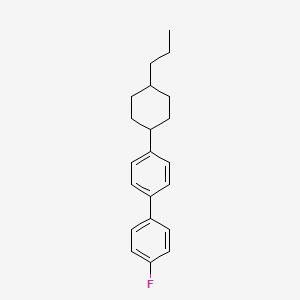

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Übersicht

Beschreibung

The compound "4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl" is a type of biphenyl derivative that has been studied for its liquid crystal properties. The presence of a fluoro-substituent on the biphenyl structure has been shown to influence the mesophase behavior of such compounds, affecting their transition temperatures and thermal stabilities . These properties are critical for the application of liquid crystals in display technologies and other materials science applications.

Synthesis Analysis

The synthesis of fluoro-substituted biphenyl liquid crystals typically involves Suzuki coupling reactions, as demonstrated in the preparation of lateral single fluorine substituted 4,4'-bis(trans-4-n-alkylcyclohexyl)biphenyl liquid crystals . The purity of these synthesized compounds is reported to be very high, exceeding 99.9%, with yields ranging from 28.0% to 88.9%. The structural confirmation of these compounds is achieved through various analytical techniques such as ^1H NMR, IR, and MS . The synthesis process is crucial for ensuring the desired mesomorphic properties and high purity required for practical applications.

Molecular Structure Analysis

The molecular structure of fluoro-substituted biphenyls has been extensively studied. For instance, the crystal and molecular structures of 4-ethyl-4'-(4"-pentylcyclohexyl)biphenyl and its fluoro derivative were analyzed, revealing significant differences in the torsion angles between the phenyl rings due to fluoro substitution . These structural variations can have a profound impact on the mesogenic properties of the compounds. Additionally, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction, providing insights into the bond lengths and angles that are consistent with known structural data on biphenyl derivatives .

Chemical Reactions Analysis

The introduction of a fluoro-substituent can lead to changes in the chemical reactivity of biphenyl compounds. For example, benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane was identified as a key reaction for accessing new organofluorine building blocks . The fluoro-substituent can also influence the outcome of Ritter-type reactions and oxidative cleavage processes, leading to a variety of functionalized products such as alcohols, amides, and amino acids . These reactions are important for further derivatization and exploration of the properties of fluoro-substituted biphenyls.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted biphenyls are largely determined by their mesogenic behavior. The introduction of a lateral single fluorine atom has been shown to reduce or eliminate the smectic phase temperature range while enlarging the nematic phase temperature range . The effect of fluoro-substitution on the liquid crystalline properties of various biphenyl derivatives has been extensively studied, with findings indicating that fluoro-substituents can cause a depression of transition temperatures and influence the thermal stability of nematic and smectic phases . These properties are essential for the design and optimization of liquid crystal materials for specific applications.

Wissenschaftliche Forschungsanwendungen

Physical Properties and Mesophase Behavior

- Fluorinated phenyl bicyclohexane liquid crystals show large anisotropic dielectric properties and temperature-dependent behavior, indicating that mixing proportions strongly influence dielectric constants and splay elastic constants (Ma et al., 2013).

- Studies have synthesized and investigated the mesomorphic properties and helix twisting power of similar compounds, highlighting their potential applications in liquid crystal displays (LCDs) and other optical devices (YU Qian-qia, 2013).

- The effect of lateral fluoro-substitution on liquid crystal behavior has been explored, revealing that such modifications can influence the thermal stability of nematic and smectic phases, suggesting a path for customizing liquid crystal materials for specific applications (Gray et al., 1986).

Enhancing Liquid Crystal Displays

- Research on the synthesis and characterization of unsymmetrical, ether-linked, fluorinated bimesogens exhibiting the NTB phase or "twist-bend" phase shows that the molecular structure significantly impacts the liquid crystal phase behavior, offering insights into the design of materials with unique electro-optical properties (Mandle et al., 2014).

- Investigations into the synthesis and mesomorphic properties of four-ring fluorinated liquid crystals have accidentally discovered a nematic phase, demonstrating the unpredictable nature of phase behavior based on molecular structure and highlighting the importance of comprehensive studies in material development (Wen et al., 2017).

Optical and Dielectric Characterization

- The terahertz (THz) properties of fluorinated liquid crystals have been examined, with findings that the optical properties, such as birefringence and refractive indices, vary significantly with the number and placement of fluorine atoms, influencing the suitability of these materials for THz applications (Chodorow et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBQDZYHNOGWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346313 | |

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | |

CAS RN |

87260-24-0 | |

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-fluoro-4'-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)